Chloroquinoxaline sulfonamide

Description

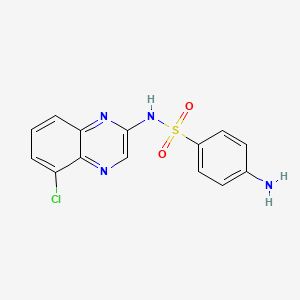

Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-N-(5-chloroquinoxalin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4O2S/c15-11-2-1-3-12-14(11)17-8-13(18-12)19-22(20,21)10-6-4-9(16)5-7-10/h1-8H,16H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSNHMQGVWXIEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C(=C1)Cl)NS(=O)(=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10243340 | |

| Record name | Chlorsulfaquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H2O < 1 (mg/mL), pH 4 Acetate buffer < 1 (mg/mL), pH 9 Carbonate buffer 10 - 12 (mg/mL), 0.1 N HCl < 1 (mg/mL), 0.1 N NaOH 25 - 30 (mg/mL), MeOH 5 - 7 (mg/mL), EtOH (95%) 4 - 6 (mg/mL), DMSO > 50 (mg/mL) | |

| Record name | CHLOROSULFAQUINOXALINE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/339004%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

97919-22-7 | |

| Record name | 4-Amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97919-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorsulfaquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097919227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorsulfaquinoxaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12921 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chloroquinoxaline sulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorsulfaquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORSULFAQUINOXALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0408QB48D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chloroquinoxaline Sulfonamide: A Technical Guide to Its Core Basic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroquinoxaline sulfonamide, specifically 4-amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide, is a heterocyclic sulfonamide with significant interest in medicinal chemistry due to its potent biological activities. Identified as a dual topoisomerase IIα and topoisomerase IIβ poison, it induces DNA double-strand breaks, leading to apoptotic cell death.[1] This compound has demonstrated antineoplastic and immunosuppressive properties, making it a subject of investigation in oncology and immunology.[1][2] This technical guide provides a comprehensive overview of the fundamental physicochemical properties, a representative synthesis protocol, and the mechanism of action of chloroquinoxaline sulfonamide.

Physicochemical Properties

The basic physicochemical properties of chloroquinoxaline sulfonamide are crucial for its handling, formulation, and interpretation of biological data. A summary of its known properties is presented below.

Chemical Structure and Identification

-

IUPAC Name: 4-amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide

-

CAS Number: 97919-22-7

-

Molecular Formula: C₁₄H₁₁ClN₄O₂S

-

Molecular Weight: 334.78 g/mol [3]

Quantitative Physicochemical Data

A compilation of available quantitative data for chloroquinoxaline sulfonamide and a related reference compound is provided in Table 1 for comparative analysis.

| Property | Value for 4-amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide | Reference Compound: p-Aminobenzenesulfonamide |

| pKa | Not experimentally determined in reviewed literature. | 10.65 (Uncertain)[4] |

| Solubility | Water: < 1 mg/mL[2] | Slightly soluble in cold water, soluble in boiling water.[4] |

| pH 4 Acetate Buffer: < 1 mg/mL[2] | ||

| pH 9 Carbonate Buffer: 10 - 12 mg/mL[2] | ||

| DMSO: 125 mg/mL (with sonication)[5] | ||

| Melting Point | Not experimentally determined in reviewed literature. | 163.9 - 166.4 °C[6] |

| Appearance | Light yellow to yellow solid. | White crystalline powder.[4] |

Crystallographic Data

The crystal structure of 4-amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide has been determined, providing valuable insight into its solid-state conformation. The crystallographic data is summarized in Table 2.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 7.924 Å |

| b = 9.211 Å | |

| c = 11.188 Å | |

| α = 77.36° | |

| β = 85.04° | |

| γ = 64.43° | |

| Reference | Crystallography Open Database (COD) ID: 2010283[2] |

Synthesis and Characterization

Representative Synthetic Protocol

The synthesis of 4-amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide can be envisioned as a two-step process, beginning with the synthesis of the chloroquinoxaline amine intermediate, followed by sulfonylation.

Step 1: Synthesis of 5-chloroquinoxalin-2-amine (B2668575)

A plausible route to this intermediate involves the condensation of 1,2-diamino-4-chlorobenzene with glyoxylic acid, followed by amination.

Step 2: Sulfonylation of 5-chloroquinoxalin-2-amine

The final product is synthesized by the reaction of 5-chloroquinoxalin-2-amine with 4-acetylaminobenzenesulfonyl chloride, followed by deacetylation.

Illustrative Experimental Procedure (based on general sulfonamide synthesis):

-

Sulfonylation: To a solution of 5-chloroquinoxalin-2-amine (1.0 eq) in a suitable solvent such as pyridine (B92270) or dichloromethane, 4-acetylaminobenzenesulfonyl chloride (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is poured into cold water, and the resulting precipitate is collected by filtration. The crude product is washed with water and dried.

-

Deacetylation: The acetylated intermediate is then hydrolyzed by heating in an acidic or basic solution (e.g., HCl in ethanol (B145695) or aqueous NaOH) to yield the final product, 4-amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide.

-

Purification: The final compound is purified by recrystallization from a suitable solvent system, such as ethanol/water.

Disclaimer: This is a representative protocol and has not been experimentally validated. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary.

Spectroscopic Characterization

The structural confirmation of 4-amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide would be achieved through standard spectroscopic methods. The expected spectral characteristics are outlined below.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the quinoxaline (B1680401) and benzene (B151609) rings. The protons of the amino group on the benzenesulfonamide (B165840) moiety would likely appear as a broad singlet. The sulfonamide N-H proton may also be observable, with its chemical shift being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would display a characteristic number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts would be indicative of the aromatic and heteroaromatic nature of the rings.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching vibrations of the primary amine and the sulfonamide N-H group. Strong, characteristic absorptions for the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group are also expected.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the high-resolution mass spectrum (HRMS) providing the exact mass and elemental composition.

Mechanism of Action: Topoisomerase II Inhibition

Chloroquinoxaline sulfonamide exerts its cytotoxic effects primarily through the inhibition of topoisomerase IIα and topoisomerase IIβ.[1] Topoisomerases are nuclear enzymes that are critical for managing DNA topology during replication, transcription, and chromosome segregation.

Signaling Pathway

The inhibition of topoisomerase II by chloroquinoxaline sulfonamide leads to the stabilization of the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, resulting in the accumulation of DNA double-strand breaks. These DNA lesions trigger a cellular damage response that ultimately leads to apoptosis. The key steps in this signaling cascade are depicted in the following diagram.

Experimental Workflow for Assessing Topoisomerase II Poisoning

The identification of a compound as a topoisomerase II poison typically involves in vitro assays that measure the formation of the stabilized cleavage complex.

Conclusion

Chloroquinoxaline sulfonamide is a promising scaffold in drug discovery, particularly in the development of anticancer agents. Its well-defined mechanism of action as a topoisomerase II poison provides a solid foundation for further investigation and optimization. This technical guide has summarized the core basic properties of chloroquinoxaline sulfonamide, providing a valuable resource for researchers in the field. Further studies to precisely determine its pKa, melting point, and to develop a fully characterized, optimized synthesis protocol will be beneficial for its continued development.

References

- 1. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides [mdpi.com]

- 2. Chloroquinoxaline sulfonamide (NSC 339004) is a topoisomerase IIalpha/beta poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Amino-2-chloro-5-hydroxy-N-methylbenzenesulphonamide | C7H9ClN2O3S | CID 3021105 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Chloroquinoxaline Sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of chloroquinoxaline sulfonamide, a class of compounds with significant interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Chemical Structure

The foundational structure of a chloroquinoxaline sulfonamide consists of a quinoxaline (B1680401) ring system chlorinated at a specific position and bearing a sulfonamide group. A prominent example within this class is 4-amino-N-(5-chloroquinoxalin-2-yl)benzenesulfonamide, which has been investigated for its potential as an antineoplastic agent.

Chemical Structure of 4-amino-N-(5-chloroquinoxalin-2-yl)benzenesulfonamide:

Caption: Chemical Structure of 4-amino-N-(5-chloroquinoxalin-2-yl)benzenesulfonamide.

Table 1: Physicochemical Properties of 4-amino-N-(5-chloroquinoxalin-2-yl)benzenesulfonamide

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁ClN₄O₂S | [1] |

| Molecular Weight | 334.8 g/mol | [1] |

| IUPAC Name | 4-amino-N-(5-chloroquinoxalin-2-yl)benzenesulfonamide | [1] |

| CAS Number | 97919-22-7 | [1] |

Synthesis of Chloroquinoxaline Sulfonamide

The synthesis of 4-amino-N-(5-chloroquinoxalin-2-yl)benzenesulfonamide can be achieved through a multi-step process. A plausible synthetic route, based on established chemical transformations for similar heterocyclic compounds, is outlined below. This pathway involves the initial synthesis of a key intermediate, 2-amino-5-chloroquinoxaline, followed by a sulfamoylation reaction.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 4-amino-N-(5-chloroquinoxalin-2-yl)benzenesulfonamide.

Experimental Protocols

The following are detailed, plausible experimental protocols for each step of the synthesis. These are based on general procedures reported for similar chemical transformations.

Step 1: Synthesis of 5-chloroquinoxaline

-

Materials: 4-chloro-1,2-diaminobenzene, 40% aqueous glyoxal solution, ethanol (B145695).

-

Procedure: To a solution of 4-chloro-1,2-diaminobenzene (1 equivalent) in ethanol, add a 40% aqueous solution of glyoxal (1.1 equivalents) dropwise at room temperature. The reaction mixture is then stirred at reflux for 2-4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford 5-chloroquinoxaline.

Step 2: Synthesis of 2,5-dichloroquinoxaline

-

Materials: 5-chloroquinoxaline, phosphorus oxychloride (POCl₃).

-

Procedure: A mixture of 5-chloroquinoxaline (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is heated at reflux for 4-6 hours. After cooling, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to give 2,5-dichloroquinoxaline.

Step 3: Synthesis of 2-amino-5-chloroquinoxaline

-

Materials: 2,5-dichloroquinoxaline, ammonia (B1221849) (in a suitable solvent like methanol (B129727) or as aqueous ammonia), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).

-

Procedure (Buchwald-Hartwig Amination): In a sealed reaction vessel, 2,5-dichloroquinoxaline (1 equivalent), the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 1.5 equivalents) are combined under an inert atmosphere. A solution of ammonia (e.g., 0.5 M in dioxane or an excess of aqueous ammonia) is then added. The mixture is heated at 80-100 °C for 12-24 hours. After cooling, the reaction mixture is filtered, and the solvent is evaporated. The crude product is purified by column chromatography to yield 2-amino-5-chloroquinoxaline.

Step 4: Synthesis of N-(4-acetamidophenylsulfonyl)-N-(5-chloroquinoxalin-2-yl)amine

-

Materials: 2-amino-5-chloroquinoxaline, 4-acetamidobenzenesulfonyl chloride, pyridine.

-

Procedure: To a solution of 2-amino-5-chloroquinoxaline (1 equivalent) in dry pyridine, 4-acetamidobenzenesulfonyl chloride (1.2 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 12-16 hours. The mixture is poured into ice water, and the resulting precipitate is filtered, washed with cold water, and dried to obtain the N-acetyl protected product.

Step 5: Synthesis of 4-amino-N-(5-chloroquinoxalin-2-yl)benzenesulfonamide

-

Materials: N-(4-acetamidophenylsulfonyl)-N-(5-chloroquinoxalin-2-yl)amine, hydrochloric acid, ethanol.

-

Procedure: The N-acetyl protected product (1 equivalent) is suspended in a mixture of ethanol and concentrated hydrochloric acid (e.g., 1:1 v/v). The mixture is heated at reflux for 4-6 hours. After cooling, the reaction is neutralized with a saturated solution of sodium bicarbonate. The precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the final product.

Quantitative Data

The following table summarizes expected, though not experimentally verified for this specific multi-step synthesis, quantitative data based on similar reactions reported in the literature. Actual yields may vary.

Table 2: Expected Quantitative Data for the Synthesis

| Step | Product | Expected Yield (%) | Expected Melting Point (°C) |

| 1 | 5-chloroquinoxaline | 80-90 | 78-80 |

| 2 | 2,5-dichloroquinoxaline | 75-85 | 145-147 |

| 3 | 2-amino-5-chloroquinoxaline | 60-70 | 160-162 |

| 4 | N-acetyl protected product | 70-80 | >200 (decomposes) |

| 5 | Final Product | 85-95 | Not reported |

Biological Activity and Signaling Pathway

Chloroquinoxaline sulfonamide has been identified as a potent poison of topoisomerase IIα and topoisomerase IIβ.[2][3] Topoisomerases are critical enzymes that manage the topology of DNA during replication, transcription, and recombination.

Mechanism of Action

Topoisomerase II enzymes function by creating transient double-strand breaks in the DNA, allowing another segment of DNA to pass through, and then religating the break. Chloroquinoxaline sulfonamide interferes with this process by stabilizing the "cleavage complex," a transient intermediate where the topoisomerase is covalently bound to the 5'-ends of the broken DNA.[2] This stabilization prevents the religation of the DNA strands, leading to an accumulation of DNA double-strand breaks. These unrepaired breaks trigger a DNA damage response, ultimately leading to cell cycle arrest and apoptosis.

Signaling Pathway Diagram

Caption: Signaling pathway of Chloroquinoxaline Sulfonamide as a Topoisomerase II poison.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and a plausible synthetic route for chloroquinoxaline sulfonamide, specifically 4-amino-N-(5-chloroquinoxalin-2-yl)benzenesulfonamide. The outlined experimental protocols, while based on established methodologies, offer a solid foundation for its laboratory synthesis. Furthermore, the elucidation of its mechanism of action as a topoisomerase II poison highlights its potential as a lead compound in the development of novel anticancer therapeutics. Further research is warranted to optimize the synthetic process and to fully characterize the pharmacological profile of this and related compounds.

References

Core Mechanism of Action: Topoisomerase II Poisoning

An In-depth Technical Guide on the Core Mechanism of Action of Chloroquinoxaline Sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of chloroquinoxaline sulfonamide (CQS), a compound that has been evaluated in clinical trials for its antineoplastic properties. The document details its molecular target, cellular effects, and the specific experimental considerations required for its study.

Chloroquinoxaline sulfonamide is a chlorinated heterocyclic sulfanilamide (B372717) with antineoplastic and potential immunosuppressive activities. Its primary mechanism of action is the poisoning of topoisomerase II alpha and topoisomerase II beta.[1][[“]][3][4] This action stabilizes the transient enzyme-DNA cleavage complexes, leading to the accumulation of double-stranded DNA breaks. The resulting DNA damage triggers apoptotic pathways, ultimately leading to cancer cell death.[1]

Unlike structurally related sulfonamides that exhibit antifolate activity, CQS does not inhibit folate metabolism.[4][5][6] Studies have confirmed that the cytotoxic effects of CQS cannot be reversed by folinic acid, and the compound does not inhibit dihydrofolate reductase.[4] Furthermore, CQS has been shown not to intercalate into DNA.[3][4]

A critical and unique aspect of CQS's action as a topoisomerase II poison is the methodological requirement for its detection. The stabilization of the cleavage complex by CQS is not readily detectable using the common protein denaturant sodium dodecyl sulfate (B86663) (SDS) in in-vitro assays.[3] Instead, the use of strong chaotropic protein denaturants, such as guanidine (B92328) hydrochloride or urea, is necessary to reveal the protein-DNA adducts.[[“]][3] This suggests a distinct mode of interaction with the topoisomerase II-DNA complex compared to other poisons.

Signaling Pathway

The primary signaling cascade initiated by Chloroquinoxaline Sulfonamide (CQS) is the DNA Damage Response (DDR) pathway, a direct consequence of its function as a topoisomerase II poison.

Quantitative Data Summary

The available quantitative data for the activity of chloroquinoxaline sulfonamide is limited. The following table summarizes the reported in vitro cytotoxicity.

| Compound | Cell Line | Assay | IC50 | Reference |

| Chloroquinoxaline Sulfonamide (CQS) | CV-1 (Monkey Kidney Fibroblast) | MTT | 1.8 mM | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques and incorporate specific requirements for the analysis of CQS.

Topoisomerase II Poisoning Assay (In Vitro Decatenation Assay)

This assay is designed to detect the ability of CQS to stabilize topoisomerase II-DNA cleavage complexes, leading to an inhibition of the enzyme's decatenation activity and the formation of linear DNA.

Materials:

-

Purified human topoisomerase IIα or IIβ

-

Kinetoplast DNA (kDNA)

-

5x Topoisomerase II reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 125 mM NaCl, 50 mM MgCl2, 2.5 mM DTT, 100 µg/mL BSA)

-

10 mM ATP

-

Chloroquinoxaline Sulfonamide (CQS) dissolved in DMSO

-

Etoposide (positive control)

-

DMSO (vehicle control)

-

Stop solution 1: 10% Sodium Dodecyl Sulfate (SDS)

-

Stop solution 2: 6 M Guanidine Hydrochloride (GuHCl)

-

Proteinase K (20 mg/mL)

-

6x DNA loading dye

-

1% Agarose (B213101) gel in TAE or TBE buffer containing 0.5 µg/mL ethidium (B1194527) bromide

Procedure:

-

Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL final volume, add:

-

4 µL 5x Reaction Buffer

-

2 µL 10 mM ATP

-

200 ng kDNA

-

1 µL of CQS, etoposide, or DMSO at various concentrations.

-

Distilled water to 18 µL.

-

-

Enzyme Addition: Add 2 µL of purified topoisomerase II enzyme to each tube.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Termination of Reaction:

-

SDS Condition: Add 2 µL of 10% SDS.

-

GuHCl Condition: Add 2 µL of 6 M GuHCl.

-

-

Protein Digestion: Add 1 µL of Proteinase K to each tube and incubate at 37°C for 30 minutes to digest the protein.

-

Gel Electrophoresis: Add 4 µL of 6x loading dye to each sample. Load the samples onto a 1% agarose gel. Run the gel at 5-10 V/cm until the dye front has migrated sufficiently.

-

Visualization: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, decatenated DNA runs faster, and linearized DNA (indicative of a topoisomerase poison) runs at a distinct, intermediate position.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with CQS. An accumulation of cells in the G0/G1 phase is the expected outcome.[4]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Chloroquinoxaline Sulfonamide (CQS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of CQS (and a vehicle control) for a specified time (e.g., 24, 48 hours).

-

Cell Harvesting:

-

Adherent cells: Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

-

Suspension cells: Transfer the cell suspension directly to a centrifuge tube.

-

-

Fixation: Centrifuge the cells at 500 x g for 5 minutes, discard the supernatant, and wash the pellet with PBS. Resuspend the pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, decant the ethanol, and wash the pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate at room temperature for 30 minutes in the dark.

-

Flow Cytometry Analysis: Transfer the stained cells to flow cytometry tubes. Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use appropriate software to analyze the cell cycle distribution based on DNA content (PI fluorescence).

Human Tumor Colony Forming Assay (HTCFA)

The HTCFA, or clonogenic assay, assesses the ability of single tumor cells to undergo sustained proliferation and form colonies. It is a key assay for evaluating the cytotoxic potential of anticancer agents like CQS.[6]

Materials:

-

Single-cell suspension from a fresh tumor biopsy or cell line

-

Complete culture medium

-

Soft agar (B569324) (e.g., 0.6% and 0.3% concentrations)

-

Chloroquinoxaline Sulfonamide (CQS)

-

6-well plates or 35mm dishes

-

Crystal Violet or similar stain

Procedure:

-

Prepare Base Layer: Mix 0.6% agar with complete medium and dispense into plates to form a solid base layer.

-

Prepare Cell Layer: Prepare a single-cell suspension of the tumor cells. Count viable cells using trypan blue exclusion.

-

Treatment and Plating: Dilute the cell suspension to the desired density. In a separate tube, mix the cells with 0.3% agar and the desired concentration of CQS (or vehicle control). Quickly plate this mixture on top of the base layer.

-

Incubation: Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 1-3 weeks, or until colonies are visible.

-

Colony Staining and Counting: Stain the colonies with Crystal Violet. A colony is typically defined as a cluster of ≥50 cells. Count the colonies in each plate.

-

Analysis: Calculate the plating efficiency and the percentage of colony formation inhibition for each CQS concentration compared to the vehicle control.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. consensus.app [consensus.app]

- 3. rsc.org [rsc.org]

- 4. Chloroquinoxaline sulfonamide (NSC 339004) is a topoisomerase IIalpha/beta poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chloroquinoxaline sulfonamide: a sulfanilamide antitumor agent entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chloroquinoxaline Sulfonamide: A Dual Topoisomerase IIα/β Poison

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroquinoxaline sulfonamide (CQS), also known as NSC 339004, is a potent anti-tumor agent that functions as a dual poison for topoisomerase IIα and topoisomerase IIβ.[1][2][3] This technical guide provides a comprehensive overview of CQS, including its mechanism of action, unique biochemical properties, and the experimental methodologies required for its study. A key characteristic of CQS is its unusual requirement for strong chaotropic agents, such as guanidine (B92328) hydrochloride, for the detection of its topoisomerase-poisoning activity, a feature that distinguishes it from many classical topoisomerase II poisons.[1][2][3] Furthermore, CQS has been shown to induce a G0/G1 phase cell cycle arrest in cancer cells. This document is intended to serve as a detailed resource for researchers in oncology and drug discovery, providing the necessary information to investigate and potentially exploit the therapeutic utility of this unique chloroquinoxaline sulfonamide.

Introduction

Chloroquinoxaline sulfonamide (CQS) is a synthetic small molecule that has demonstrated significant activity against a range of murine and human solid tumors.[1][3] Structurally, it bears a resemblance to XK469, a known topoisomerase IIβ-selective poison, which prompted the investigation into its mechanism of action.[1][3] Unlike many other anticancer agents, CQS does not function as an antifolate or a DNA intercalator. Instead, its primary mechanism of action is the stabilization of the covalent complex between topoisomerase II (both α and β isoforms) and DNA, leading to the accumulation of protein-linked DNA double-strand breaks and subsequent cell death.[1][2]

A critical and defining feature of CQS is the necessity of using strong chaotropic protein denaturants, like guanidine hydrochloride (GuHCl) or urea, to reveal its topoisomerase-poisoning effects in in vitro assays.[1][2][3] Standard assays that utilize sodium dodecyl sulfate (B86663) (SDS) as the protein denaturant fail to detect the CQS-stabilized cleavage complexes, a phenomenon that has significant implications for high-throughput screening and drug discovery efforts aimed at identifying novel topoisomerase poisons.[1][2]

This guide will delve into the quantitative data available for CQS, provide detailed experimental protocols for its characterization, and present visual representations of its mechanism and related experimental workflows.

Quantitative Data

The following table summarizes the available quantitative data for Chloroquinoxaline Sulfonamide (NSC 339004).

| Data Type | Value | Cell Line/Enzyme | Reference |

| Cytotoxicity (IC50) | 1.8 µM | B16 murine melanoma cells | [1] |

| Topoisomerase IIα Poisoning | Detected | Purified human topoisomerase IIα | [1][3] |

| Topoisomerase IIβ Poisoning | Detected | Purified human topoisomerase IIβ | [1] |

Mechanism of Action: Topoisomerase IIα/β Poisoning

Topoisomerase II enzymes are essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. Topoisomerase II poisons, like CQS, interfere with the religation step of this catalytic cycle.

dot

Caption: Mechanism of Chloroquinoxaline Sulfonamide as a Topoisomerase II Poison.

CQS binds to the transient covalent complex formed between topoisomerase II (both α and β isoforms) and DNA. This binding event stabilizes the complex, preventing the religation of the DNA strands. The accumulation of these stabilized cleavage complexes results in the formation of permanent, protein-linked DNA double-strand breaks. These breaks trigger a DNA damage response, leading to a cell cycle arrest in the G0/G1 phase and ultimately, apoptosis.

Experimental Protocols

Guanidine Hydrochloride-Based Topoisomerase II Cleavage Assay

This protocol is essential for detecting the topoisomerase II poisoning activity of CQS.

Materials:

-

Purified human topoisomerase IIα or IIβ

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Chloroquinoxaline Sulfonamide (NSC 339004) dissolved in DMSO

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

-

Guanidine Hydrochloride (GuHCl) solution (e.g., 6 M)

-

Proteinase K

-

Loading buffer (containing SDS and a tracking dye)

-

Agarose (B213101) gel (1%)

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, assemble the following reaction mixture on ice:

-

Assay Buffer (to a final volume of 20 µL)

-

Supercoiled plasmid DNA (e.g., 0.25 µg)

-

CQS or vehicle control (DMSO) at the desired final concentration.

-

Purified topoisomerase II enzyme (amount to be optimized, sufficient to cause partial relaxation of the plasmid in the absence of the drug).

-

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Termination and Denaturation: Terminate the reaction and denature the protein by adding an equal volume of 6 M GuHCl. Mix thoroughly.

-

Protein Digestion: Add Proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 30 minutes to digest the topoisomerase.

-

Sample Preparation for Electrophoresis: Add loading buffer to each sample.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain. Run the gel at a constant voltage until the dye front has migrated an adequate distance.

-

Visualization and Analysis: Visualize the DNA bands using a UV transilluminator. The presence of linearized plasmid DNA in the CQS-treated lanes, which is absent or significantly less in the control lanes, indicates topoisomerase II poisoning activity.

dot

Caption: Workflow for the Guanidine Hydrochloride-Based Topoisomerase II Cleavage Assay.

Cell Viability (Cytotoxicity) Assay

This protocol is used to determine the IC50 value of CQS against various cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., B16 melanoma, or human cancer cell lines)

-

Complete cell culture medium

-

96-well cell culture plates

-

Chloroquinoxaline Sulfonamide (NSC 339004)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent (e.g., PrestoBlue, CellTiter-Glo)

-

Solubilization buffer (if using MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of CQS in complete medium and add them to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Add the viability reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the CQS concentration and determine the IC50 value using non-linear regression analysis.

Structure-Activity Relationship (SAR)

The structure-activity relationship for chloroquinoxaline sulfonamides as topoisomerase II poisons is an area of ongoing research. However, some general observations can be made based on the structure of CQS and related compounds.

-

Quinoxaline (B1680401) Ring: The chloroquinoxaline moiety is crucial for activity.

-

Sulfonamide Linker: The sulfonamide group connecting the quinoxaline and phenyl rings likely plays a role in the correct positioning of the molecule within the topoisomerase-DNA complex.

-

Substituents on the Phenyl Ring: The nature and position of substituents on the pendant phenyl ring can significantly influence the potency and isoform selectivity.

Further SAR studies involving modifications to these key structural features are needed to optimize the anti-tumor activity and pharmacological properties of this class of compounds.

dot

Caption: Key Structural Features for SAR Studies of Chloroquinoxaline Sulfonamides.

Synthesis

Conclusion

Chloroquinoxaline sulfonamide (NSC 339004) represents a unique class of topoisomerase IIα/β poison with significant potential as an anti-cancer agent. Its distinctive requirement for chaotropic agents for the detection of its activity highlights the importance of employing diverse biochemical assays in drug discovery. The information and protocols provided in this technical guide offer a solid foundation for researchers to further investigate the therapeutic potential of CQS and to explore the development of novel analogs with improved efficacy and pharmacological profiles. Further studies are warranted to fully elucidate its structure-activity relationship and to optimize its clinical utility.

References

The Multifaceted Biological Activities of Chloroquinoxaline Sulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of chloroquinoxaline sulfonamide derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Due to their diverse pharmacological properties, these derivatives are being extensively investigated for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This document consolidates key findings on their synthesis, quantitative biological data, and detailed experimental protocols, offering a valuable resource for professionals in the field of drug discovery and development.

Synthesis of Chloroquinoxaline Sulfonamide Derivatives

The synthesis of chloroquinoxaline sulfonamide derivatives typically involves a multi-step process. A common route begins with the reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound to form the quinoxaline (B1680401) core.[1] Subsequent chlorosulfonation, often using chlorosulfonic acid, introduces the sulfonyl chloride group.[2] Finally, reaction of the chloroquinoxaline sulfonyl chloride intermediate with various amines or other nucleophiles yields the desired sulfonamide derivatives.[3][4] Microwave-assisted synthesis has also been employed to enhance reaction efficiency and yields.[1]

Anticancer Activity

Chloroquinoxaline sulfonamide derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[5][6] The mechanism of their antineoplastic activity is multifaceted and includes the induction of apoptosis and the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.[5][7]

One of the primary mechanisms of action is the poisoning of topoisomerase II alpha and topoisomerase II beta. This inhibition leads to double-stranded DNA breaks, the accumulation of unrepaired DNA, and subsequent apoptosis.[7][8][9] Additionally, some derivatives have been shown to target and inhibit signaling pathways crucial for tumor growth and angiogenesis, such as the VEGFR-2 and PI3K/AKT/mTOR pathways.[5][10]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various chloroquinoxaline sulfonamide and related quinoxaline derivatives against several human cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Quinoxaline-based | Compound IV | Prostate (PC-3) | MTT | 2.11 | [5] |

| Quinoxaline Derivative | Compound 4m | Lung (A549) | MTT | 9.32 | [11][12] |

| Quinoxaline Derivative | Compound VIId | Colon (HCT-116) | Not Specified | 7.8 | [11] |

| Quinoxaline Derivative | Compound VIIIa | Liver (HepG2) | Not Specified | 9.8 | [11] |

| Quinoxaline Derivative | Compound VIIIc | Colon (HCT-116) | Not Specified | 2.5 | [11] |

| Quinoxaline Derivative | Compound XVa | Colon (HCT-116) | Not Specified | 4.4 | [11] |

| Quinoxaline 1,4-dioxide | Compound 7h | Multiple | Not Specified | 1.3-2.1 | [13] |

| Chloroquinoline Derivative | Compound 2 | Lung, HeLa, Colorectal, Breast | Not Specified | Better or comparable to DCF | [14][15] |

| Chloroquinoline Derivative | Compound 4 | Lung, HeLa, Colorectal, Breast | Not Specified | Better or comparable to DCF | [14][15] |

| Chloroquinoline Derivative | Compound 7 | Lung, HeLa, Colorectal, Breast | Not Specified | Better or comparable to DCF | [14][15] |

| Chloroquinoline Derivative | Compound 11 | Lung, HeLa, Colorectal, Breast | Not Specified | Better or comparable to DCF | [14][15] |

| Chloroquinoline Derivative | Compound 14 | Lung, HeLa, Colorectal, Breast | Not Specified | Better or comparable to DCF | [14][15] |

| Chloroquinoline Derivative | Compound 17 | Lung, HeLa, Colorectal, Breast | Not Specified | Better or comparable to DCF | [14][15] |

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[1][11]

Materials:

-

Cancer cell lines (e.g., PC-3, A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Chloroquinoxaline sulfonamide derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5][11]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include untreated cells (vehicle control) and a known anticancer drug as a positive control.[5] The final concentration of DMSO should not exceed 0.5% (v/v).[11]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[5][11]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[5][11]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[5][11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[5]

Antimicrobial Activity

Sulfonamides are a well-established class of synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[16][17] By blocking the synthesis of folic acid, which is necessary for nucleic acid production, these compounds inhibit bacterial growth and are thus bacteriostatic.[16][18] Chloroquinoxaline sulfonamide derivatives have demonstrated activity against a variety of Gram-positive and Gram-negative bacteria.[3][19]

Quantitative Antimicrobial Activity Data

The following table presents the antimicrobial activity of selected quinoxaline sulfonamide derivatives against various bacterial strains, with data presented as the Zone of Inhibition (ZOI) or Minimum Inhibitory Concentration (MIC).

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Quinoxaline Sulfonamide 74 | S. aureus | 15 | - | [3] |

| Quinoxaline Sulfonamide 74 | E. coli | 10 | - | [3] |

| Quinoxaline Sulfonamide 75 | S. aureus | 14 | - | [3] |

| Quinoxaline Sulfonamide 75 | E. coli | 8 | - | [3] |

| Quinoxaline Sulfonamide 81 | P. vulgaris | 30 | - | [3] |

| Quinoxaline Sulfonamide 81 | Enterobacteria | 24 | - | [3] |

| 7-Methoxyquinoline Derivative 3l | E. coli | 21 | 7.812 | [20] |

| 7-Methoxyquinoline Derivative 3l | C. albicans | 18 | 31.125 | [20] |

| Quinoxaline Derivative 5p | S. aureus | - | 4 | [21] |

| Quinoxaline Derivative 5p | B. subtilis | - | 8 | [21] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

The agar (B569324) disc diffusion method is a widely used qualitative test to determine the antimicrobial susceptibility of bacteria.[1][22]

Materials:

-

Bacterial strains of interest

-

Mueller-Hinton Agar (MHA)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Sterile paper discs

-

Standard antibiotic discs (positive control)

-

Sterile swabs

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly streak the bacterial inoculum onto the surface of an MHA plate using a sterile swab.

-

Disc Application: Aseptically apply paper discs impregnated with a known concentration of the test compound onto the agar surface. A disc with the solvent alone serves as a negative control, and standard antibiotic discs are used as positive controls.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.[23]

-

Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Enzyme Inhibition: Carbonic Anhydrase

Certain chloroquinoxaline sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[24][25] The inhibition of specific CA isoforms, such as CA IX and CA XII which are overexpressed in many tumors, presents a promising strategy for cancer therapy.[13][25]

Quantitative Carbonic Anhydrase Inhibition Data

The inhibitory activity of selected quinoxaline 1,4-dioxide sulfonamide derivatives against four human carbonic anhydrase isoforms is presented below.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| 7g | - | - | 42.2 | - | [13][25] |

| AAZ (Reference) | - | - | 25.7 | - | [13][25] |

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of compounds against carbonic anhydrase.[26]

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

Tris-sulfate buffer (50 mM, pH 7.6, containing 0.1 mM ZnCl2)

-

p-Nitrophenyl acetate (B1210297) (substrate)

-

Test compounds dissolved in a suitable solvent

-

96-well plates

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture consisting of 60 µL of Tris-sulfate buffer and 10 µL of the test compound at various concentrations.

-

Enzyme Addition: Add 10 µL of the carbonic anhydrase enzyme solution to each well and incubate.

-

Substrate Addition: Initiate the reaction by adding 10 µL of the p-nitrophenyl acetate substrate solution.

-

Absorbance Measurement: Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at a specific wavelength over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction rates and determine the inhibition constants (Ki) for each compound against the different CA isoforms.

Signaling Pathways and Mechanisms of Action

The diagram above illustrates the primary mechanisms through which chloroquinoxaline sulfonamide derivatives exert their biological effects. In cancer cells, they can induce apoptosis by inhibiting topoisomerase II and disrupt critical survival pathways like the PI3K/AKT/mTOR cascade, often initiated by inhibiting receptor tyrosine kinases such as VEGFR-2.[5][8][10] Their antimicrobial action stems from the sulfonamide moiety's ability to act as a competitive inhibitor of dihydropteroate synthase, thereby blocking folic acid synthesis in bacteria.[16][17]

This guide highlights the significant therapeutic potential of chloroquinoxaline sulfonamide derivatives. The compiled data and detailed protocols serve as a foundational resource to facilitate further research and development of this promising class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Chloroquinoxaline sulfonamide: a sulfanilamide antitumor agent entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chloroquinoxaline sulfonamide (NSC 339004) is a topoisomerase IIalpha/beta poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. BPJ 49: Antibiotic series: Appropriate use of sulfonamide antibiotics [bpac.org.nz]

- 17. pharmacy180.com [pharmacy180.com]

- 18. laboratuar.com [laboratuar.com]

- 19. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. nbinno.com [nbinno.com]

- 25. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Chloroquinoxaline Sulfonamide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Chloroquinoxaline Sulfonamide, a compound with demonstrated antitumor activity. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, mechanism of action, and relevant experimental protocols.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 4-amino-N-(5-chloroquinoxalin-2-yl)benzenesulfonamide[1][2] |

| CAS Number | 97919-22-7[1][2] |

| Molecular Formula | C₁₄H₁₁ClN₄O₂S |

| Synonyms | CQS, NSC 339004, Chlorosulfaquinoxaline |

Mechanism of Action

Chloroquinoxaline sulfonamide functions as a topoisomerase IIα and topoisomerase IIβ poison.[3][[“]][5] Unlike catalytic inhibitors, which prevent the enzyme from binding to DNA, Chloroquinoxaline sulfonamide stabilizes the transient DNA-topoisomerase II cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[5] The persistence of these breaks triggers a cellular damage response, ultimately inducing apoptosis and cell death.[5]

A critical aspect of Chloroquinoxaline sulfonamide's mechanism is the requirement of strong chaotropic agents, such as guanidine (B92328) hydrochloride or urea, to detect the stabilized cleavage complexes in vitro.[3][[“]] Standard assays using sodium dodecyl sulfate (B86663) (SDS) are not effective in revealing its topoisomerase poisoning activity.[3][[“]]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the proposed mechanism of action of Chloroquinoxaline sulfonamide.

Caption: Mechanism of action of Chloroquinoxaline sulfonamide.

Quantitative Data

| Assay System | Tumor Types with Demonstrated Inhibition | Reference |

| Human Tumor Colony Forming Assay (HTCFA) | Breast, Lung, Melanoma, Ovarian Carcinomas | [6] |

Experimental Protocols

The following are generalized protocols for assays relevant to the study of Chloroquinoxaline sulfonamide, based on established methodologies for topoisomerase II inhibitors.

Topoisomerase II Poisoning Assay (Chaotropic Agent-Based)

This assay is designed to detect the stabilization of the topoisomerase II-DNA cleavage complex induced by Chloroquinoxaline sulfonamide.

1. Reaction Setup:

-

In a microcentrifuge tube, combine the following on ice:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (containing ATP and MgCl₂)

-

Purified human topoisomerase IIα or IIβ

-

Chloroquinoxaline sulfonamide at various concentrations (a vehicle control, typically DMSO, should be included)

-

2. Incubation:

-

Incubate the reaction mixture at 37°C for 30 minutes to allow the formation of cleavage complexes.

3. Termination and Denaturation:

-

Terminate the reaction by adding a solution of a strong chaotropic agent, such as Guanidine Hydrochloride (to a final concentration of 4-6 M) or Urea (to a final concentration of 6-8 M), along with a proteinase K solution.

-

Incubate at 37°C for an additional 30-60 minutes to digest the topoisomerase II.

4. Analysis:

-

Analyze the DNA products by agarose (B213101) gel electrophoresis.

-

The presence of linearized plasmid DNA indicates the stabilization of the cleavage complex, confirming the topoisomerase poisoning activity of Chloroquinoxaline sulfonamide.

DNA Cleavage Assay

This assay visualizes the DNA fragments resulting from topoisomerase II poisoning.

1. Radiolabeling of DNA:

-

A specific DNA fragment is end-labeled with a radioactive isotope (e.g., ³²P) to allow for sensitive detection.

2. Cleavage Reaction:

-

The reaction is set up similarly to the topoisomerase II poisoning assay, using the radiolabeled DNA fragment as the substrate.

3. Denaturation and Electrophoresis:

-

The reaction is stopped, and the DNA is denatured.

-

The DNA fragments are then separated by denaturing polyacrylamide gel electrophoresis.

4. Visualization:

-

The gel is exposed to an X-ray film or a phosphorimager screen to visualize the radiolabeled DNA fragments.

-

The appearance of specific cleavage bands in the presence of Chloroquinoxaline sulfonamide indicates its ability to induce site-specific DNA cleavage by poisoning topoisomerase II.

This technical guide provides a foundational understanding of Chloroquinoxaline sulfonamide for research and development purposes. Further investigation into its specific cytotoxic activities and optimization of experimental conditions are encouraged.

References

An In-depth Technical Guide to Chloroquinoxaline Sulfonamide

This technical guide provides a comprehensive overview of 4-Amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide, a notable member of the chloroquinoxaline sulfonamide class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, analytical methodologies, and mechanism of action.

Core Molecular Data

The fundamental chemical and physical properties of 4-Amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide are summarized in the table below, providing a foundational dataset for research and development activities.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₄H₁₁ClN₄O₂S | [1][2][3] |

| Molecular Weight | 334.8 g/mol | [1][2][4] |

| IUPAC Name | 4-amino-N-(5-chloroquinoxalin-2-yl)benzenesulfonamide | [1] |

| CAS Number | 97919-22-7 | [2][3] |

| Appearance | Light yellow to yellow solid | [3] |

| Synonyms | Chlorsulfaquinoxaline, NSC 339004 | [1][5] |

Mechanism of Action: Topoisomerase II Inhibition

Chloroquinoxaline sulfonamide functions as a topoisomerase IIα and topoisomerase IIβ poison.[6] This mechanism is crucial to its potential antineoplastic activities. The compound stabilizes the covalent complex formed between topoisomerase II and DNA, which leads to the accumulation of double-strand breaks in the DNA.[6][7] The inability of the cell to repair these breaks ultimately triggers apoptosis, or programmed cell death. This targeted action on a key enzyme in DNA replication and repair makes it a compound of significant interest in cancer research.

Experimental Protocols

Synthesis of Quinoxaline (B1680401) Sulfonamides (General Method)

The synthesis of quinoxaline sulfonamides generally involves the reaction of a quinoxaline-containing sulfonyl chloride with a substituted amine, or vice versa.[8] A common synthetic route starts with the condensation of an ortho-phenylenediamine with a diketone to form the core quinoxaline structure.[9] This is followed by chlorosulfonation and subsequent reaction with an appropriate amine to yield the final sulfonamide product.

A more specific, yet general, synthetic scheme is outlined below:

-

Formation of the Quinoxaline Core: React an o-phenylenediamine (B120857) derivative with an α-dicarbonyl compound under acidic conditions to yield the quinoxaline ring system.

-

Chlorosulfonation: Treat the formed quinoxaline with chlorosulfonic acid to introduce the sulfonyl chloride group (-SO₂Cl) onto the quinoxaline ring.[8]

-

Sulfonamide Formation: React the quinoxaline sulfonyl chloride with 4-aminobenzenesulfonamide in the presence of a suitable base to form the final chloroquinoxaline sulfonamide product.[9]

High-Performance Liquid Chromatography (HPLC) Analysis

A validated Reverse-Phase HPLC (RP-HPLC) method can be employed for the quantitative determination of 4-Amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide. The following protocol is a representative method.[1]

Instrumentation:

-

HPLC system with a UV-visible or photodiode array (PDA) detector.

Chromatographic Conditions:

-

Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent C18 reversed-phase column.[1][10]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water containing 0.1% formic acid is a common starting point.[10]

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 25 °C.[1]

-

Detection Wavelength: 265 nm.[1]

-

Injection Volume: 5 µL.[1]

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent like acetonitrile or methanol (B129727) (e.g., 1 mg/mL).[10]

-

Create a series of calibration standards through serial dilution of the stock solution with the mobile phase.

-

Dissolve and dilute unknown samples in the same solvent to a concentration that falls within the calibration curve range.

-

Filter all solutions through a 0.45 µm syringe filter prior to injection.[10]

References

- 1. tis.wu.ac.th [tis.wu.ac.th]

- 2. prepchem.com [prepchem.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Chloroquinoxaline sulfonamide (NSC 339004) is a topoisomerase IIalpha/beta poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides [mdpi.com]

- 9. Buy 2,5-dichloro-N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide [smolecule.com]

- 10. benchchem.com [benchchem.com]

Chloroquinoxaline Sulfonamide Derivatives: A Technical Guide on Their Potential Antileishmanial Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, continues to pose a significant global health challenge. The limitations of current therapies, including toxicity and emerging drug resistance, necessitate the exploration of novel chemotherapeutic agents. Chloroquinoxaline sulfonamide derivatives have emerged as a class of compounds with demonstrated biological activity, primarily investigated for their anticancer properties. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on the potential antileishmanial activity of these derivatives. Drawing parallels from their established mechanism as topoisomerase II poisons in cancer cells, we explore their potential as a new avenue for antileishmanial drug discovery. This document summarizes the available quantitative data on related compounds, details relevant experimental protocols, and visualizes potential mechanisms and workflows to guide future research in this promising area.

Introduction

The quinoxaline (B1680401) ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of a sulfonamide moiety can further enhance the therapeutic potential of these molecules. While the antileishmanial activity of various quinoline (B57606) and sulfonamide derivatives has been reported, the specific class of chloroquinoxaline sulfonamides remains largely unexplored in this context.

Research on chloroquinoxaline sulfonamide (CQS), particularly NSC 339004, has predominantly focused on its efficacy as an antitumor agent.[1][2] These studies have elucidated its mechanism of action as a dual topoisomerase IIα/β poison.[2][3] Topoisomerases are essential enzymes in both mammalian and parasitic cells, playing a critical role in DNA replication and repair. This shared biology suggests that the mechanism of action observed in cancer cells could potentially be extrapolated to Leishmania parasites, which also rely on topoisomerase II for their survival.

This guide aims to consolidate the existing, though sparse, information and provide a framework for the systematic evaluation of chloroquinoxaline sulfonamide derivatives as a novel class of antileishmanial agents.

Quantitative Data on Related Compounds

Direct and extensive quantitative data on the antileishmanial activity of a series of chloroquinoxaline sulfonamide derivatives is not currently available in the public domain. However, data from studies on structurally related quinoxaline and sulfonamide compounds can provide valuable context and a basis for comparison. The following tables summarize the in vitro activity of various quinoxaline and sulfonamide derivatives against different Leishmania species.

Table 1: In Vitro Antileishmanial Activity of Quinoxaline Derivatives

| Compound Class | Derivative | Leishmania Species | Form | IC50 (µM) | Reference |

| 2,3-disubstituted quinoxaline | 6a | L. amazonensis | Promastigote | 0.1 | [4] |

| 2,3-disubstituted quinoxaline | 6b | L. amazonensis | Promastigote | 0.8 | [4] |

| 2,3-disubstituted quinoxaline | 7d | L. amazonensis | Promastigote | 0.2 | [4] |

| 2,3-disubstituted quinoxaline | 7e | L. amazonensis | Promastigote | 0.1 | [4] |

| 2,3-disubstituted quinoxaline | 6a | L. amazonensis | Amastigote | 1.4 | [4] |

| 2,3-disubstituted quinoxaline | 6b | L. amazonensis | Amastigote | 8.6 | [4] |

| 2,3-disubstituted quinoxaline | 7d | L. amazonensis | Amastigote | 2.5 | [4] |

| 2,3-disubstituted quinoxaline | 7e | L. amazonensis | Amastigote | 1.8 | [4] |

Table 2: In Vitro Antileishmanial Activity of Sulfonamide Derivatives

| Compound Class | Derivative | Leishmania Species | Form | IC50 (µM) | Reference |

| Sulfonamide-chalcone | 10c | L. amazonensis | Amastigote | - | [5] |

| Sulfonamide-chalcone | 10g | L. amazonensis | Amastigote | - | [5] |

| Sulfonamide-chalcone | 10h | L. amazonensis | Amastigote | - | [5] |

| Sulfamoxole | - | L. major | Promastigote | 150 | [6] |

| Sulfaquinoxaline | - | L. major | Promastigote | 600 | [6] |

Table 3: Cytotoxicity Data

| Compound Class | Compound | Cell Line | CC50 (µM) | Reference |

| Chloroquinoxaline sulfonamide | CQS (NSC 339004) | CV-1 (monkey kidney) | 1800 | [3] |

| 2,3-disubstituted quinoxaline | 5k | LLCMK2 | >1000 | [4] |

| 2,3-disubstituted quinoxaline | 12b | LLCMK2 | >1000 | [4] |

| 2,3-disubstituted quinoxaline | 13a | LLCMK2 | >1000 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of the antileishmanial activity and cytotoxicity of chloroquinoxaline sulfonamide derivatives, adapted from the cited literature.

In Vitro Antileishmanial Activity against Promastigotes

-

Leishmania Culture: Leishmania promastigotes (e.g., L. donovani, L. major, L. amazonensis) are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 26°C.

-

Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Assay Procedure: Promastigotes in the logarithmic phase of growth are seeded into 96-well plates at a density of 1 x 10^6 cells/mL. The serially diluted compounds are added to the wells.

-

Incubation: The plates are incubated at 26°C for 72 hours.

-

Viability Assessment: Parasite viability is determined using a resazurin-based assay. Resazurin solution is added to each well, and the plates are incubated for another 4-24 hours. The fluorescence (excitation 530 nm, emission 590 nm) is measured using a microplate reader.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).

In Vitro Antileishmanial Activity against Amastigotes

-

Macrophage Culture: A murine macrophage cell line (e.g., J774.A1) or primary peritoneal macrophages are cultured in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.

-

Infection of Macrophages: Macrophages are seeded in 96-well plates and allowed to adhere. Stationary-phase promastigotes are added at a parasite-to-macrophage ratio of 10:1 and incubated for 24 hours to allow for phagocytosis.

-

Removal of Extracellular Parasites: The wells are washed with medium to remove non-phagocytosed promastigotes.

-

Compound Treatment: Fresh medium containing serial dilutions of the test compounds is added to the infected macrophages.

-

Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Quantification of Intracellular Amastigotes: The medium is removed, and the cells are fixed with methanol (B129727) and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by light microscopy.

-

Data Analysis: The IC50 value is calculated by comparing the number of amastigotes in treated versus untreated control wells.

Cytotoxicity Assay against Mammalian Cells

-

Cell Culture: A mammalian cell line (e.g., Vero, HepG2, or the same macrophage line used for the amastigote assay) is cultured in appropriate medium supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.

-

Assay Procedure: Cells are seeded into 96-well plates. After 24 hours, the medium is replaced with fresh medium containing serial dilutions of the test compounds.

-

Incubation: The plates are incubated for 72 hours.

-

Viability Assessment: Cell viability is determined using the MTT assay. MTT solution is added to each well, and the plates are incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curves. The selectivity index (SI) is then determined by the ratio of CC50 to the antileishmanial IC50.

Visualizations

Experimental Workflow

Caption: High-level workflow for the evaluation of chloroquinoxaline sulfonamide derivatives.

Proposed Mechanism of Action

Caption: Proposed mechanism of action via Leishmania topoisomerase II poisoning.

Discussion and Future Directions

The existing literature provides a compelling, albeit indirect, rationale for investigating chloroquinoxaline sulfonamide derivatives as antileishmanial agents. Their established role as topoisomerase II inhibitors in cancer cells presents a clear, testable hypothesis for their mechanism of action in Leishmania.

Future research should focus on the following areas:

-

Synthesis and Screening: A focused library of chloroquinoxaline sulfonamide derivatives should be synthesized and screened against various Leishmania species, including both promastigote and amastigote stages.

-

Mechanism of Action Studies: For active compounds, studies should be conducted to confirm their inhibitory effect on Leishmania topoisomerase II. This could involve in vitro enzyme assays and the analysis of DNA damage in treated parasites.

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on both the quinoxaline and sulfonamide moieties will be crucial for optimizing potency and selectivity.

-

In Vivo Efficacy: Promising candidates with good in vitro activity and selectivity should be advanced to in vivo models of leishmaniasis to evaluate their therapeutic efficacy.

Conclusion

Chloroquinoxaline sulfonamide derivatives represent an underexplored but potentially valuable class of compounds for antileishmanial drug discovery. By leveraging the knowledge gained from cancer research and applying rigorous screening and mechanistic studies, it may be possible to develop novel and effective treatments for leishmaniasis. This guide provides a foundational resource to stimulate and direct these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Chloroquinoxaline sulfonamide (NSC 339004) is a topoisomerase IIalpha/beta poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Synthesis and biological evaluation of novel 2,3-disubstituted quinoxaline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of hybrid sulfonamide-chalcones with potential antileishmanial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro activity of sulfonamides and sulfones against Leishmania major promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Spectrum of Chloroquinoxaline Sulfonamide and Related Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed analysis of the biological activities of Chloroquinoxaline Sulfonamide (CQS). Contrary to what its name might suggest, the primary and extensively studied therapeutic application of CQS is not as an antibacterial agent, but as a potent anti-neoplastic compound. This guide will elucidate the established anti-cancer properties of CQS and explore the antibacterial spectrum of structurally related quinoxaline (B1680401) sulfonamide derivatives, providing a comprehensive overview of this chemical class.

Chloroquinoxaline Sulfonamide (CQS): An Anti-neoplastic Agent

Chloroquinoxaline sulfonamide (CQS), also known as chlorosulfaquinoxaline and designated NSC 339004, has been primarily investigated for its activity against solid tumors.[1][2] Clinical trials have been conducted based on its efficacy in inhibiting colony formation in various human tumor cell lines, including breast, lung, melanoma, and ovarian carcinomas.[1]

Mechanism of Action: Topoisomerase II Poisoning

The primary mechanism of action for the anti-cancer effects of CQS is the poisoning of topoisomerase II alpha and topoisomerase II beta.[2][3] This leads to the stabilization of the covalent topoisomerase-DNA cleavage complex, resulting in double-stranded DNA breaks.[3][4] The accumulation of this unrepaired DNA damage ultimately triggers apoptosis in cancer cells.[3]

It is crucial to note that this mechanism is distinct from the classic antibacterial action of sulfonamides, which involves the inhibition of folate metabolism.[1] CQS does not appear to inhibit folate synthesis.[1]

Caption: Mechanism of action of Chloroquinoxaline Sulfonamide as a topoisomerase II poison.

Preclinical and Clinical Findings